Cas no 86061-00-9 (Fmoc-Gln-Opfp)

Fmoc-Gln-Opfp structure
Fmoc-Gln-Opfp structure
Product Name:Fmoc-Gln-Opfp
CAS No:86061-00-9
MF:C26H19F5N2O5
MW:534.431484460831
CID:720778
PubChem ID:13585965
Update Time:2024-10-26

Fmoc-Gln-Opfp Chemical and Physical Properties

Names and Identifiers

    • L-Glutamine,N<sub>2</sub>-[(9H-fluoren-9-ylmethoxy)carbonyl]-, pentafluorophenyl ester (9CI)
    • FMOC-GLN-OPFP
    • Fmoc-Gln-OPfpFmoc-Gl
    • Fmoc-L-Gln-Opfp
    • H-Met-OH
    • N-ALPHA-FMOC-L-GLUTAMINE PENTAFLUOROPHENYL ESTER
    • NALPHA-9-Fluorenylmethoxycarbonyl-L-glutamine pentafluorophenyl ester
    • (9-fluorenylmethoxycarbonyl)-L-glutamine pentafluorophenyl
    • (S)-perfluorophenyl 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-5-amino-5-oxopentanoate
    • FMOC-GLUTAMINE-OPFP
    • FMOC-L-GLUTAMINE PENTAFLUOROPHENYL ESTER
    • Pentafluorophenyl N~2~-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutaminate
    • Perfluorophenyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutaminate
    • 86061-00-9
    • SCHEMBL1740589
    • CS-0456357
    • AKOS015902711
    • Fmoc-Gln-Opfp
    • MDL: MFCD00065646
    • Inchi: 1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m0/s1
    • InChI Key: FVJZFMYVWWIIGD-KRWDZBQOSA-N
    • SMILES: C(OC1=C(F)C(F)=C(F)C(F)=C1F)(=O)[C@H](CCC(N)=O)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O

Computed Properties

  • Exact Mass: 534.12100
  • Monoisotopic Mass: 534.12141252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 11
  • Complexity: 830
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.450±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 153-154 ºC (ethanol hexane )
  • Boiling Point: 717.926 °C at 760 mmHg
  • Flash Point: 387.988 °C
  • Refractive Index: 1.573
  • Solubility: Insuluble (2.4E-6 g/L) (25 ºC),
  • PSA: 107.72000
  • LogP: 5.55150
  • pka: 10.15±0.46(Predicted)

Fmoc-Gln-Opfp Security Information

  • Storage Condition:-15°C

Fmoc-Gln-Opfp Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F620273-50mg
Fmoc-Gln-Opfp
86061-00-9
50mg
$ 50.00 2022-06-04
TRC
F620273-100mg
Fmoc-Gln-Opfp
86061-00-9
100mg
$ 65.00 2022-06-04
TRC
F620273-500mg
Fmoc-Gln-Opfp
86061-00-9
500mg
$ 80.00 2022-06-04
AAPPTec
AFQ191-5g
Fmoc-Gln-OPfp
86061-00-9
5g
$115.00 2024-07-19
AAPPTec
AFQ191-25g
Fmoc-Gln-OPfp
86061-00-9
25g
$315.00 2024-07-19
Chemenu
CM308462-100g
Fmoc-Gln-OPfp
86061-00-9 97%
100g
$*** 2023-03-30
Chemenu
CM308462-100g
Fmoc-Gln-OPfp
86061-00-9 97%
100g
$647 2021-06-09
SHENG KE LU SI SHENG WU JI SHU
sc-294899-1g
Fmoc-L-glutamine pentafluorophenyl ester,
86061-00-9
1g
¥376.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-294899A-5g
Fmoc-L-glutamine pentafluorophenyl ester,
86061-00-9
5g
¥1391.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-294899-1 g
Fmoc-L-glutamine pentafluorophenyl ester,
86061-00-9
1g
¥376.00 2023-07-11
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.